2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane
Overview
Description
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C10H10BrNO4 and its molecular weight is 288.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Use in Microemulsion Systems
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane has been utilized in the study of reactions within oil-in-water microemulsions. Bieniecki and Wilk (1995) examined the reaction of 2-(p-nitrophenyl)ethyl bromide with hydroxide ion in such systems, stabilized by chemodegradable cyclic acetal-type cationic surfactants, demonstrating its potential in developing preparative approaches for product separation without unfavorable processes like foaming and emulsification (Bieniecki & Wilk, 1995).
2. Role in Synthesis Processes
The compound has been implicated in various synthesis processes. Sun Xiao-qiang (2009) detailed its synthesis from intermediates via benzaldehyde condensation, illustrating its role in complex chemical syntheses (Sun Xiao-qiang, 2009).
3. Influence on Reaction Kinetics
Research by Wilk, Bieniecki, and Matuszewska (1994) explored the effect of cyclic acetal-type cationic surfactants on basic dehydrobromination reactions, highlighting the importance of this compound in understanding reaction kinetics and surfactant stability in micellar conditions (Wilk, Bieniecki, & Matuszewska, 1994).
4. Utilization in Heterocyclic Chemistry
The compound's role in the synthesis of heterocyclic systems has been a subject of study. Paradkar, Latham, and Krishnaswami (1993) investigated its reaction with hydroxylamine, leading to the formation of isoxazoles, a class of heterocyclic compounds, thus demonstrating its utility in this area of chemistry (Paradkar, Latham, & Krishnaswami, 1993).
5. Involvement in Synthesis of Intermediates
Mekonnen et al. (2009) provided insights into the synthesis of various compounds, including 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one, from 2-bromomethyl-2-vinyl-1,3-dioxolane, a related compound. This emphasizes the significance of such compounds in the preparation of other important intermediates in organic synthesis (Mekonnen et al., 2009).
Properties
IUPAC Name |
2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c11-7-10(15-5-6-16-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDICUGTQILBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383852 | |
Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3418-28-8 | |
Record name | 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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